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molecular formula C13H7F2IO3 B1225959 2',4'-Difluoro-4-hydroxy-5-iodo-1,1'-biphenyl-3-carboxylic acid

2',4'-Difluoro-4-hydroxy-5-iodo-1,1'-biphenyl-3-carboxylic acid

Cat. No. B1225959
M. Wt: 376.09 g/mol
InChI Key: SSYOLLIRAAWGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07265245B2

Procedure details

A mixture of 20.6 g of thallium trifluoroacetate (TTFA, 31.9 mmol) and trifluoroacetic acid (TFA, 50 ml) was stirred in a flask until the TTFA dissolved. This solution was added at room temperature to a flask containing 51 g (205 mmol) of diflunisal and it was stirred for 30 min. A solution of potassium iodide (KI, 40.9 g, 245.6 mmol) in 120 ml of water was slowly added to the mixture. After the reaction finished, the product was worked up. First, sodium metabisulphite (NaS2O5, 5.01 g, 26.4 mmol) was added to reduce the species of TI (III) to TI (I), and then a solution of sodium hydroxide was added to neutralize the TFA. It was extracted with dichloromethane and the organic phase was washed with water and dried over magnesium sulphate. The solvent was evaporated at low pressure and a crude was obtained of 96% purity, which was purified by chromatography on a silica gel column using the appropriate eluents.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
thallium trifluoroacetate
Quantity
20.6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
TTFA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
51 g
Type
reactant
Reaction Step Four
Quantity
40.9 g
Type
reactant
Reaction Step Five
Name
Quantity
120 mL
Type
solvent
Reaction Step Five
Quantity
5.01 g
Type
reactant
Reaction Step Six
[Compound]
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
FC(F)(F)C([O-])=O.[Tl+].FC(F)(F)C(O)=O.[CH:16]1[C:21]([C:22]2[CH:23]=[CH:24][C:25]([F:29])=[CH:26][C:27]=2[F:28])=[CH:20][C:19]([C:30]([OH:32])=[O:31])=[C:18]([OH:33])[CH:17]=1.[I-:34].[K+].S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].[OH-].[Na+]>O>[F:28][C:27]1[CH:26]=[C:25]([F:29])[CH:24]=[CH:23][C:22]=1[C:21]1[CH:20]=[C:19]([C:30]([OH:32])=[O:31])[C:18]([OH:33])=[C:17]([I:34])[CH:16]=1 |f:0.1,4.5,6.7.8,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
thallium trifluoroacetate
Quantity
20.6 g
Type
reactant
Smiles
FC(C(=O)[O-])(F)F.[Tl+]
Name
Quantity
50 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
TTFA
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)[O-])(F)F.[Tl+]
Step Four
Name
Quantity
51 g
Type
reactant
Smiles
C1=CC(=C(C=C1C=2C=CC(=CC2F)F)C(=O)O)O
Step Five
Name
Quantity
40.9 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
5.01 g
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Seven
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
ADDITION
Type
ADDITION
Details
This solution was added at room temperature to a flask
EXTRACTION
Type
EXTRACTION
Details
It was extracted with dichloromethane
WASH
Type
WASH
Details
the organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated at low pressure
CUSTOM
Type
CUSTOM
Details
a crude was obtained of 96% purity, which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC1=C(C=CC(=C1)F)C1=CC(=C(C(C(=O)O)=C1)O)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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